molecular formula C6H7F3O3 B1423886 Methyl 5,5,5-trifluoro-3-oxopentanoate CAS No. 915213-24-0

Methyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No. B1423886
M. Wt: 184.11 g/mol
InChI Key: NIQRIYYEIXZIJI-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

To a stirred solution of 2,2-dimethyl-[1,3]dioxane-4,6-dione (200 mg, 1.41 mmol), pyridine (0.125 ml, 1.55 mmol) and DMAP (344 mg, 2.81 mmol) in dichloromethane (10 ml), was added 3,3,3-trifluoro-propionyl chloride (0.16 ml, 1.55 mmol) at 0° C. The resulting reaction mixture was stirred under nitrogen for 1 h at 0° C. and then allowed to warm to room temperature and stirred for 2 h. Volatiles were removed under reduced pressure, and the crude residue was diluted with diethyl ether and washed with 1 N HCl. The organic layer was dried and concentrated to get the intermediate, which was diluted with 10 ml of methanol and refluxed for 5 h. Volatiles were removed under reduced pressure to afford the crude 5,5,5-trifluoro-3-oxo-pentanoic acid methyl ester (120 mg, 46%) as brown liquid which was used in the following step without further purification. FIA-MS: 183 (M−H)−.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
344 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.N1C=CC=CC=1.[F:17][C:18]([F:24])([F:23])[CH2:19]C(Cl)=O>CN(C1C=CN=CC=1)C.ClCCl.CO>[CH3:2][O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:19][C:18]([F:24])([F:23])[F:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
0.125 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.16 mL
Type
reactant
Smiles
FC(CC(=O)Cl)(F)F
Name
Quantity
344 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the crude residue was diluted with diethyl ether
WASH
Type
WASH
Details
washed with 1 N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the intermediate, which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(CC(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.